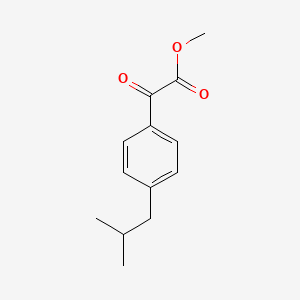

Methyl 4-iso-butylbenzoylformate

説明

Methyl 4-iso-butylbenzoylformate is a methyl ester derivative characterized by a benzoylformate backbone substituted with an iso-butyl group at the para position of the aromatic ring. This structural configuration imparts unique physicochemical properties, such as moderate hydrophobicity and stability under ambient conditions.

特性

IUPAC Name |

methyl 2-[4-(2-methylpropyl)phenyl]-2-oxoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-9(2)8-10-4-6-11(7-5-10)12(14)13(15)16-3/h4-7,9H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZRJQOFGHYZGLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(=O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-iso-butylbenzoylformate typically involves the esterification of 4-iso-butylbenzoic acid with methanol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of Methyl 4-iso-butylbenzoylformate may involve large-scale esterification reactors equipped with efficient mixing and heating systems. The process is optimized to achieve high yields and purity, with continuous monitoring to ensure consistent product quality.

化学反応の分析

Types of Reactions: Methyl 4-iso-butylbenzoylformate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles like hydroxide ions or amines.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or aldehydes.

Substitution: Generation of various substituted benzene derivatives.

科学的研究の応用

Methyl 4-iso-butylbenzoylformate has several applications in scientific research, including:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its therapeutic properties and potential use in drug development.

Industry: Employed in the production of specialty chemicals and materials.

作用機序

Methyl 4-iso-butylbenzoylformate is unique in its structural features and reactivity compared to other similar compounds, such as Methyl 4-tert-butylbenzoylformate and Methyl 4-n-butylbenzoylformate. These compounds differ in their alkyl substituents, leading to variations in their chemical properties and applications.

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares Methyl 4-iso-butylbenzoylformate with structurally or functionally analogous methyl esters, leveraging data from the provided evidence to infer trends.

Structural and Functional Group Analysis

- Methyl 4-iso-butylbenzoylformate : Features a benzoylformate core with a bulky iso-butyl group. This aromatic ester may exhibit enhanced UV stability and lower volatility compared to aliphatic esters.

- Sandaracopimaric acid methyl ester (): A diterpenoid methyl ester derived from plant resins. Its fused bicyclic structure contributes to higher molecular weight (~350–400 g/mol) and applications in natural product chemistry .

- Methyl salicylate (): A simple aromatic ester with a hydroxyl substituent. Its polar -OH group increases water solubility (slight) and boiling point (~222°C), making it suitable for pharmaceutical and cosmetic uses .

Physicochemical Properties

A hypothetical comparison of key properties is outlined below, extrapolated from (general methyl ester properties) and :

*Estimates based on structural analogs and .

Key Findings and Limitations

- Structural Influence : Bulky substituents (e.g., iso-butyl) enhance stability but reduce solubility in polar solvents.

- Data Gaps : Direct experimental data for Methyl 4-iso-butylbenzoylformate are absent in the provided evidence; comparisons rely on analogous compounds.

- Contradictions : and highlight divergent applications for methyl esters (natural resins vs. pharmaceuticals), emphasizing the role of functional groups in determining utility.

生物活性

Methyl 4-iso-butylbenzoylformate is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article examines its synthesis, biological properties, and implications for therapeutic applications, supported by data tables and relevant case studies.

Methyl 4-iso-butylbenzoylformate is an ester derivative characterized by a benzoyl group attached to a methyl formate. Its molecular structure contributes to its reactivity and biological activity. The compound's chemical formula is C13H16O3, and it has a molecular weight of 220.27 g/mol.

Synthesis

The synthesis of methyl 4-iso-butylbenzoylformate typically involves the reaction of 4-iso-butylbenzoic acid with methyl formate in the presence of a catalyst. This method allows for the efficient formation of the desired ester while minimizing by-products.

Biological Activity

Research has demonstrated that methyl 4-iso-butylbenzoylformate exhibits various biological activities, including:

- Antimicrobial Activity : Studies indicate that this compound has significant antimicrobial properties against a range of pathogens, including bacteria and fungi. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes.

- Anti-inflammatory Effects : Methyl 4-iso-butylbenzoylformate has been shown to reduce inflammation in animal models. This effect is mediated through the inhibition of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

- Antioxidant Properties : The compound exhibits antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress in cells. This property is crucial for protecting cellular components from damage.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of methyl 4-iso-butylbenzoylformate against various bacterial strains (e.g., Escherichia coli, Staphylococcus aureus). The results indicated a minimum inhibitory concentration (MIC) ranging from 50 to 200 µg/mL, showcasing its potential as an antimicrobial agent.

- Anti-inflammatory Mechanism : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in mice, treatment with methyl 4-iso-butylbenzoylformate significantly lowered levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) compared to the control group. This suggests its utility in managing inflammatory responses.

- Antioxidant Activity Assessment : The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay was employed to measure the antioxidant capacity of methyl 4-iso-butylbenzoylformate. The compound exhibited an IC50 value of 30 µg/mL, indicating strong free radical scavenging ability.

Data Tables

| Biological Activity | Measurement Method | Result |

|---|---|---|

| Antimicrobial Efficacy | MIC Assay | 50 - 200 µg/mL |

| Anti-inflammatory Effect | Cytokine Level Measurement | Reduced TNF-α, IL-6 levels |

| Antioxidant Activity | DPPH Assay | IC50 = 30 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。